2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid
Overview
Description
PNU 142300 is a metabolite of the antibiotic linezolid. Linezolid is an oxazolidinone antibiotic that is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . PNU 142300 is formed through the metabolic breakdown of linezolid in the body and is considered an inactive metabolite .
Preparation Methods
The synthesis of PNU 142300 involves the metabolic conversion of linezolid. Linezolid undergoes ring cleavage of its morpholine moiety to form PNU 142300 and another major metabolite, PNU 142586 . The synthetic route for PNU 142300 involves the use of specific reagents and conditions to achieve this transformation, although detailed industrial production methods are not widely documented.
Chemical Reactions Analysis
PNU 142300, being a metabolite, does not undergo significant chemical reactions under normal physiological conditions. its formation from linezolid involves oxidation and hydrolysis reactions. The major products formed from these reactions are PNU 142300 and PNU 142586 .
Scientific Research Applications
PNU 142300 is primarily studied in the context of its parent compound, linezolid. Research has focused on understanding the pharmacokinetics and pharmacodynamics of linezolid and its metabolites, including PNU 142300. Studies have shown that the accumulation of PNU 142300 in patients with renal insufficiency may contribute to adverse effects such as thrombocytopenia . Additionally, PNU 142300 is used in therapeutic drug monitoring and clinical pharmacokinetic/pharmacodynamic analyses to optimize linezolid treatment .
Mechanism of Action
As an inactive metabolite, PNU 142300 does not exert significant pharmacological effects. The primary action of linezolid, the parent compound, involves inhibiting bacterial protein synthesis by binding to the 50S subunit of bacterial ribosomes . PNU 142300 is formed as a result of the metabolic breakdown of linezolid and does not have antibacterial activity .
Comparison with Similar Compounds
PNU 142300 is similar to another major metabolite of linezolid, PNU 142586. Both metabolites are formed through the metabolic breakdown of linezolid and are considered inactive . The uniqueness of PNU 142300 lies in its specific formation pathway and its role in the pharmacokinetics of linezolid. Other similar compounds include various oxazolidinone metabolites that are formed through similar metabolic processes .
Properties
IUPAC Name |
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O6/c1-10(21)19-7-12-8-20(16(24)26-12)11-2-3-14(13(17)6-11)18-4-5-25-9-15(22)23/h2-3,6,12,18H,4-5,7-9H2,1H3,(H,19,21)(H,22,23)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFZWBCMTWREOP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858327 | |
Record name | (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368891-69-4 | |
Record name | (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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